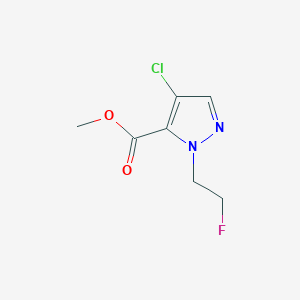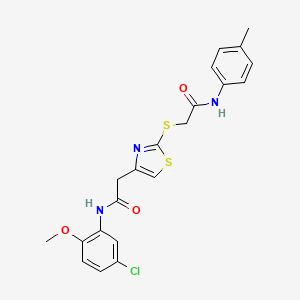![molecular formula C22H29N5O3 B2696266 3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-33-6](/img/structure/B2696266.png)
3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, suggests that it contains a purine core, which is a two-ring structure composed of nitrogen and carbon atoms. It also has various substituents, including ethoxyethyl and phenethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an ethoxyethyl group could potentially increase the compound’s solubility in certain solvents .Aplicaciones Científicas De Investigación
Adenosine Receptors Interaction
Studies have shown that derivatives of tetrahydropyrimido[2,1-f]purinediones exhibit affinity for adenosine receptors (ARs). Specifically, investigations into the binding modes of these compounds have highlighted their potential as antagonists for the A1 adenosine receptor subtype, with selectivity over other AR subtypes. This selectivity and potency were established through both in vitro evaluations and docking experiments, suggesting these compounds' utility in exploring adenosine receptor-mediated pathways and potentially in designing novel therapeutic agents for diseases where adenosine receptors play a crucial role (Szymańska et al., 2016).
Monoamine Oxidase Inhibition
Further research into xanthine derivatives, including those related to the purinediones family, has identified compounds with significant inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme involved in the catabolism of dopamine in the brain. By designing and evaluating a library of novel compounds, researchers have found dual-target-directed ligands that combine A2A adenosine receptor antagonistic activity with MAO-B inhibition. Such compounds are promising for the development of new treatments for neurodegenerative disorders like Parkinson's disease, where a balance of dopaminergic and adenosinergic activity is crucial (Załuski et al., 2019).
Structural and Binding Analysis
Quantitative investigations into the intermolecular interactions of related purine derivatives have provided insights into their crystalline structures and the significance of hydrogen bonds and stacking motifs in stabilizing these structures. This understanding is vital for the design of new materials and therapeutic agents, as it allows for the prediction of molecular behavior in solid states and interactions with biological targets (Shukla et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-4-30-13-12-26-20(28)18-19(24(3)22(26)29)23-21-25(14-16(2)15-27(18)21)11-10-17-8-6-5-7-9-17/h5-9,16H,4,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFGFMYBEBXWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3CCC4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2696185.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2696186.png)

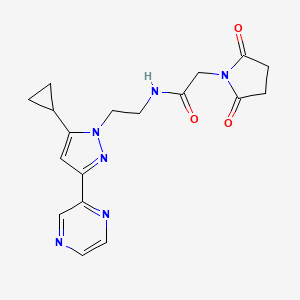
![(E)-2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2696189.png)
![2-((4-methylbenzyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2696191.png)

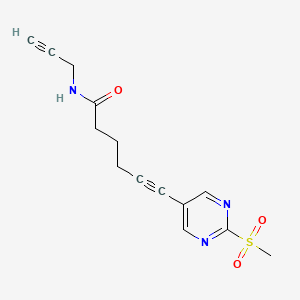
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2696195.png)
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2696196.png)
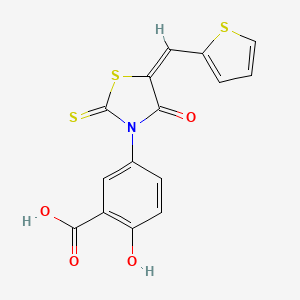
![3-(1-Methylindol-3-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]propanamide](/img/structure/B2696199.png)
